

# Solubility of 4-Bromonaphthalen-1-ol in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromonaphthalen-1-ol

Cat. No.: B1268390

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This technical guide provides a comprehensive overview of the solubility of **4-Bromonaphthalen-1-ol** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

## Data Presentation: Solubility of 4-Bromonaphthalen-1-ol

While exact quantitative data is not readily available, the following table summarizes the qualitative solubility of **4-Bromonaphthalen-1-ol** in common organic solvents based on information found in chemical and synthesis literature. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation development.

Solvent Class	Solvent	Qualitative Solubility
Alcohols	Ethanol	Soluble
Methanol	Likely Soluble	
Halogenated Solvents	Chloroform	Soluble
Dichloromethane	Likely Soluble	
Ethers	Diethyl Ether	Soluble
Amides	N,N-Dimethylformamide (DMF)	Soluble
Esters	Ethyl Acetate	Soluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the reviewed literature. "Likely Soluble" is inferred from the solubility of similar compounds or its use in reaction media. For precise applications, experimental determination of solubility is highly recommended.

## Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of **4-Bromonaphthalen-1-ol** in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

### 1. Materials and Equipment:

- **4-Bromonaphthalen-1-ol** (crystalline, high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Thermostatic orbital shaker or water bath with shaking capabilities

- Calibrated thermometer
- Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ , solvent-compatible membrane)
- Pre-weighed glass evaporating dishes or weighing boats
- Drying oven
- Desiccator

## 2. Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of crystalline **4-Bromonaphthalen-1-ol** to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
  - Pipette a precise volume (e.g., 10.0 mL) of the selected organic solvent into each vial.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
  - Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.
- Sample Withdrawal and Filtration:

- After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
- Immediately filter the withdrawn sample through a 0.22  $\mu\text{m}$  syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
  - Record the exact weight of the evaporating dish containing the filtrate.
  - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (the temperature should be well below the melting point of **4-Bromonaphthalen-1-ol**, which is approximately 120-122  $^{\circ}\text{C}$ ). A gentle stream of nitrogen can be used to accelerate evaporation.
  - Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
  - Weigh the evaporating dish containing the solid residue.
  - Repeat the drying and weighing cycles until a constant weight is achieved.

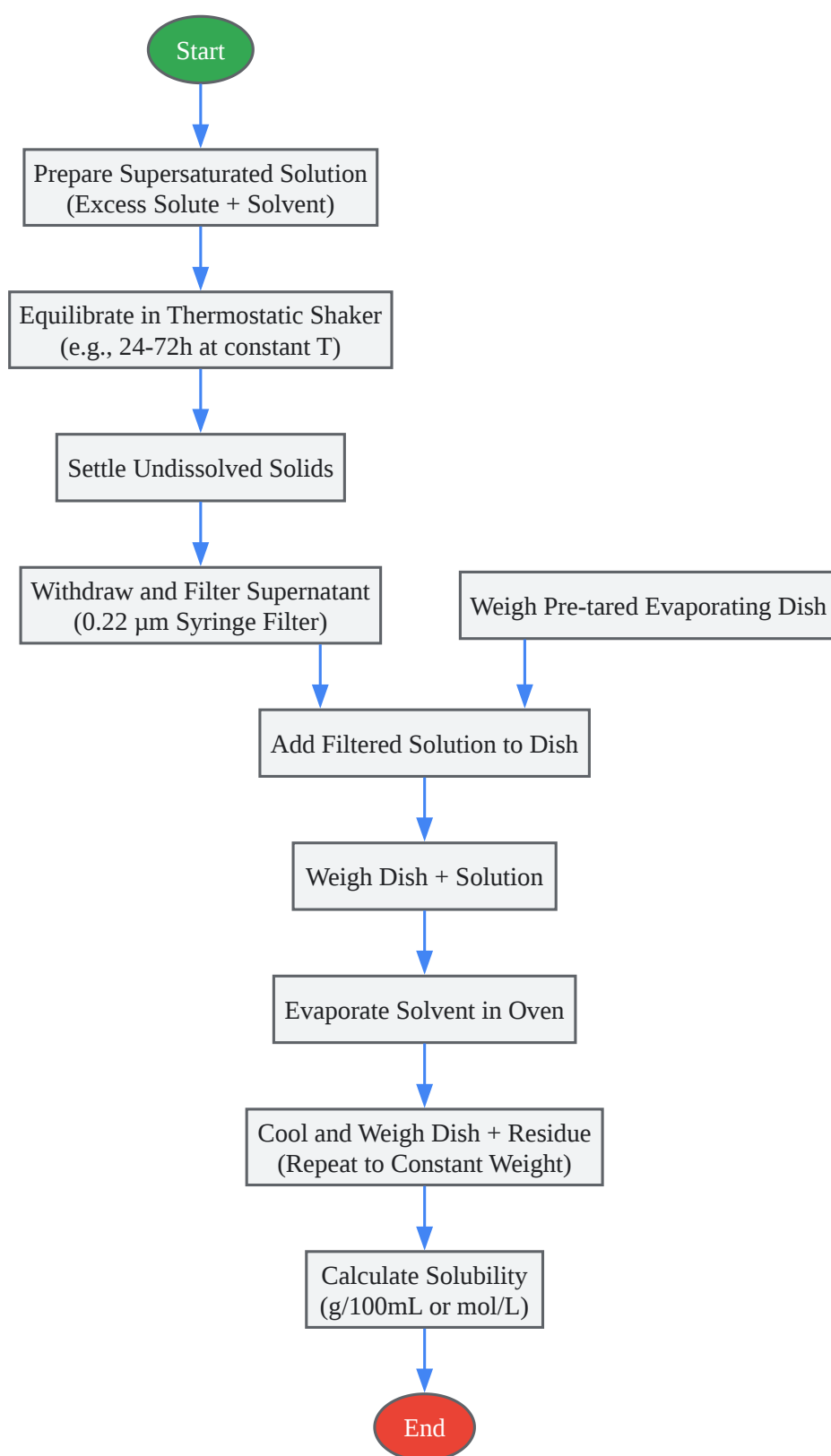
### 3. Data Calculation:

- Mass of the solute ( $m_{\text{solute}}$ ): Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.
- Volume of the solvent ( $V_{\text{solvent}}$ ): This is the volume of the filtrate that was added to the evaporating dish.
- Solubility: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
  - Solubility ( g/100 mL ) =  $(m_{\text{solute}} / V_{\text{solvent}}) * 100$

- To express solubility in mol/L, convert the mass of the solute to moles using its molar mass (223.07 g/mol ).

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.



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Caption: Workflow for Gravimetric Solubility Determination.

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